molecular formula C20H17BrN2 B14785649 2-bromo-N-(1,2-diphenylethylideneamino)aniline

2-bromo-N-(1,2-diphenylethylideneamino)aniline

Cat. No.: B14785649
M. Wt: 365.3 g/mol
InChI Key: XTDOLOGMVIUXTA-UHFFFAOYSA-N
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Description

2-bromo-N-(1,2-diphenylethylideneamino)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a diphenylethylideneamino group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,2-diphenylethylideneamino)aniline typically involves the reaction of 2-bromoaniline with 1,2-diphenylethylideneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,2-diphenylethylideneamino)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-bromo-N-(1,2-diphenylethylideneamino)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,2-diphenylethylideneamino)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(1,2-diphenylethylideneamino)aniline is unique due to the presence of the diphenylethylideneamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other brominated anilines and useful in specialized applications .

Properties

IUPAC Name

2-bromo-N-(1,2-diphenylethylideneamino)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2/c21-18-13-7-8-14-19(18)22-23-20(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDOLOGMVIUXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC2=CC=CC=C2Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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